

# Technical Guide: Physical Properties of Bromo-Trifluoro-Substituted Benzonitriles

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## Compound of Interest

Compound Name:	2-Bromo-4-(Trifluoromethoxy)benzonitrile
Cat. No.:	B171530

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the physical properties of bromo-trifluoro-substituted benzonitriles. While the primary request was for data on **2-Bromo-4-(Trifluoromethoxy)benzonitrile** (CAS: 1214334-83-4), publicly available experimental data on its specific physical properties is limited. This compound is recognized as a versatile intermediate in pharmaceutical and material science applications.[\[1\]](#)

Given the data scarcity for the trifluoromethoxy derivative, this guide will focus on the well-characterized and structurally related isomers: 4-Bromo-2-(trifluoromethyl)benzonitrile and 2-Bromo-4-(trifluoromethyl)benzonitrile. These compounds are of significant interest in medicinal chemistry and organic synthesis, serving as crucial building blocks for more complex molecules.[\[2\]](#)[\[3\]](#)

## Comparative Physical Properties

The following table summarizes the key physical properties of the two closely related isomers to facilitate comparison.

Property	4-Bromo-2-(trifluoromethyl)benzonitrile	2-Bromo-4-(trifluoromethyl)benzonitrile
CAS Number	191165-13-6[2]	35764-15-9[4][5]
Molecular Formula	C <sub>8</sub> H <sub>3</sub> BrF <sub>3</sub> N[2]	C <sub>8</sub> H <sub>3</sub> BrF <sub>3</sub> N[4][5]
Molecular Weight	250.02 g/mol [2]	250.01 g/mol [5]
Appearance	White to off-white crystalline solid or lump[2][6]	Not specified
Melting Point	37 °C[2] or 43-44 °C[6]	Not specified
Boiling Point	240 °C[6] or 239.7 °C at 760 mmHg[7]	Not specified
Density	1.71 g/cm <sup>3</sup> [6][7]	Not specified
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate[6]	Not specified

## Experimental Protocols

Detailed experimental procedures for determining the physical properties listed above are based on standard laboratory techniques. The synthesis of these compounds, however, involves specific methodologies. Below is a representative protocol for the synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile.

### Synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile

This synthesis is a multi-step process starting from 4-bromo-2-(trifluoromethyl)benzoic acid.[7]

#### Step 1: Synthesis of 4-bromo-2-(trifluoromethyl)benzoyl chloride[7]

- To a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4-bromo-2-(trifluoromethyl)benzoic acid, dichloromethane, and thionyl chloride.
- Stir the mixture to ensure homogeneity.

- Add N,N-dimethylformamide (DMF) dropwise as a catalyst.
- Heat the reaction mixture in an oil bath at 60°C for 3.5 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, the resulting 4-bromo-2-(trifluoromethyl)benzoyl chloride is used directly in the next step.

#### Step 2: Synthesis of 4-bromo-2-(trifluoromethyl)benzamide[7]

- Cool a reaction vessel containing ammonia solution in an ice-salt bath.
- Slowly add a solution of 4-bromo-2-(trifluoromethyl)benzoyl chloride in dichloromethane dropwise, maintaining the temperature below 10°C.
- After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours.
- Monitor the reaction by TLC.
- Evaporate the excess ammonia under reduced pressure.
- Adjust the pH to 4 with concentrated hydrochloric acid to precipitate the crude product.
- Filter and dry the crude 4-bromo-2-(trifluoromethyl)benzamide, which is used in the final step without further purification.

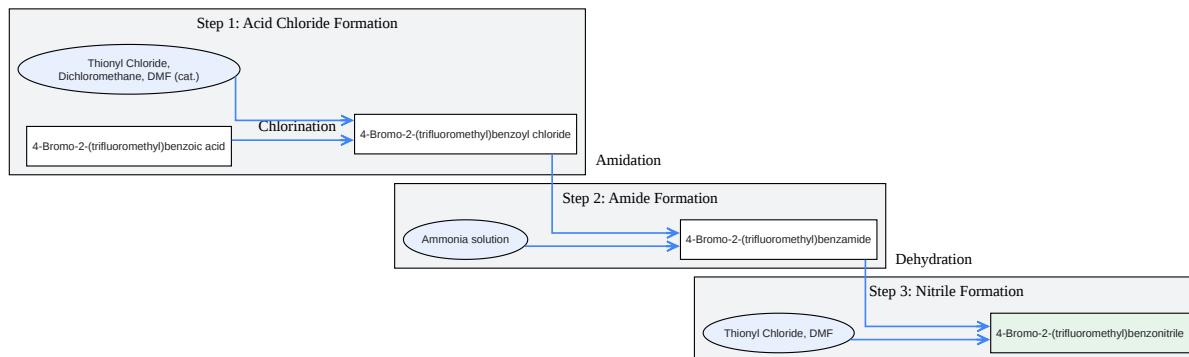
#### Step 3: Synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile[7]

- In a three-necked flask, cool N,N-dimethylformamide (DMF) to -15°C in an ice-salt bath.
- Slowly add thionyl chloride dropwise.
- Add dichloroethane to the mixture.
- Add 4-bromo-2-(trifluoromethyl)benzamide in batches while keeping the temperature below -13°C.

- Slowly raise the temperature to 85°C and stir for 2 hours.
- Monitor the reaction by TLC.
- After the reaction is complete, recover the dichloroethane by distillation.
- Add saturated brine to the residue and extract the product three times with ethyl acetate.
- Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the final product by silica gel column chromatography.

## Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile from its corresponding benzoic acid.



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